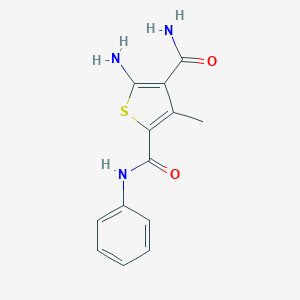

5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide

描述

5-Amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide is a thiophene-based dicarboxamide derivative with a unique substitution pattern. Its synthesis involves coupling reactions with carboxylic acid derivatives using PyAOP and DIEA in DMF, yielding analogs (e.g., 12a–k) that have been investigated as hepatitis B virus (HBV) capsid assembly modulators . The compound’s structure features a thiophene core with amino and methyl groups at positions 5 and 3, respectively, and phenylcarbamoyl substituents at position 2.

属性

IUPAC Name |

5-amino-3-methyl-2-N-phenylthiophene-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-7-9(11(14)17)12(15)19-10(7)13(18)16-8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,14,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXCUBHSRXMRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)N)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amidation of Thiophene Dicarboxylic Acid Derivatives

A primary route involves the sequential amidation of a pre-formed thiophene dicarboxylic acid scaffold. While direct synthesis data for the target compound is limited, analogous procedures for related thiophene carboxamides provide critical insights. For instance, PyAOP-mediated coupling (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has been employed to introduce carboxamide groups onto thiophene backbones. In one protocol, a carboxylic acid derivative reacts with 5-amino-3-methyl-N²-phenylthiophene-2,4-dicarboxamide in anhydrous DMF using PyAOP and DIEA (N,N-diisopropylethylamine) as a base . The reaction proceeds at room temperature overnight, achieving yields of 64–66% after purification via flash chromatography (hexanes:EtOAc, 3:2) .

Key Considerations :

-

Solvent Choice : DMF enhances reagent solubility but requires thorough removal during workup to avoid contamination.

-

Purification Challenges : Flash chromatography effectively isolates the product but may necessitate gradient elution due to polar functional groups.

-

Side Reactions : Over-activation of carboxylic acids can lead to oligomerization, emphasizing the need for stoichiometric control .

Thiophene Core Construction via Cyclization Strategies

The thiophene ring can be assembled de novo using cyclization techniques. A patent describing the synthesis of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate highlights the use of sulfur-mediated cyclization . While this method targets a cyano-substituted derivative, adapting the protocol for methyl and phenylcarboxamide groups is theoretically feasible.

Proposed Adaptation :

-

React dimethyl 3-oxoglutarate with malonitrile in methanol using morpholine as a base .

-

Introduce sulfur to trigger cyclization under reflux, forming the thiophene ring.

-

Functionalize the intermediate with methyl and phenylamine groups via nucleophilic substitution or coupling reactions.

Optimization Parameters :

-

Sulfur Stoichiometry : >0.95 mol per mol of starting material ensures complete cyclization .

-

Temperature Control : Reflux conditions (≈81°C) balance reaction rate and byproduct minimization .

-

Workup : Precipitation in water followed by filtration isolates the crude product, though recrystallization may enhance purity .

Stepwise Protection and Coupling Approaches

Macrocyclic tetraamido synthesis methodologies offer a framework for introducing multiple amide bonds. A patent detailing the synthesis of phthalimido-protected diamide diamines suggests a pathway for constructing the target molecule:

-

Amino Protection : Treat 5-amino-3-methylthiophene-2,4-dicarboxylic acid with phthalic anhydride to shield the amine group.

-

Chlorination : Convert dicarboxylic acid to acid chloride using SOCl₂ in toluene under reflux .

-

Amidation : React the dichloride with aniline and methylamine in the presence of NEt₃ to form the dicarboxamide.

-

Deprotection : Hydrazine cleaves the phthalimido group, yielding the free amine .

Critical Steps :

-

SOCl₂ Removal : Incomplete evacuation leads to side reactions during amidation .

-

Solvent Selection : Toluene and THF facilitate dichloride stability and amine solubility, respectively .

Industrial Scalability and Process Economics

Scaling the synthesis requires addressing reagent costs, waste management, and throughput. The PyAOP method , while efficient on small scales, becomes cost-prohibitive industrially due to the reagent’s expense. Conversely, sulfur cyclization offers scalability but generates acidic effluent requiring neutralization.

Comparative Analysis :

化学反应分析

5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

科学研究应用

Antiviral Activity Against Hepatitis B Virus

One of the most significant applications of this compound is its antiviral properties against Hepatitis B virus (HBV). Research indicates that derivatives of 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide have been identified as effective inhibitors of HBV replication.

- Mechanism of Action: The compound targets the HBV core protein (Cp), acting as a capsid assembly effector (CAE). This mechanism is crucial as it provides a novel approach to inhibit HBV without the cytotoxic effects associated with some existing treatments .

- Structure-Activity Relationship (SAR): Studies have demonstrated that modifications to the amino group and other structural elements significantly influence antiviral potency. For instance, certain analogues exhibited an EC50 value (the concentration required for 50% inhibition) in the nanomolar range, indicating strong antiviral activity .

Structure-Activity Relationships

The structure-activity relationship studies have revealed that:

- Aromatic amides derived from the compound showed enhanced binding affinity to the HBV core protein compared to aliphatic counterparts.

- Substituting the phenyl ring at specific positions (para and meta) can lead to improved antiviral potency while maintaining low cytotoxicity .

Inhibition of Tumor Growth

Another area of interest is the potential use of this compound in cancer treatment. It has been evaluated for its ability to inhibit the growth of cancer cells resistant to certain dietary carcinogens.

- Case Study: A high-throughput screening identified compounds that inhibit the growth of PhIP-resistant cancer cells. These findings suggest that derivatives of this compound could be developed further for therapeutic applications in gastrointestinal tumors .

Data Tables

作用机制

The mechanism of action of 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Substituted Dihydrothiophene Carboxamides

- 5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab): Features a bromophenyl substituent and cyano group. Melting point: 279–281°C; elemental analysis (C: 51.62%, H: 3.22%, N: 12.98%) . The bromine atom increases molecular weight and polarizability compared to the methyl group in the target compound.

- 5-Amino-4-cyano-N-(phenylcarbamoyl)-3-(p-tolyl)-2,3-dihydrothiophene-2-carboxamide (5ac): Contains a p-tolyl group, enhancing hydrophobicity. Melting point: 253–256°C; elemental analysis (C: 63.30%, H: 4.91%, N: 15.12%) .

Nitrothiophene Carboxamides

- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 24): Nitro group at position 5 instead of an amino group. Exhibits antibacterial activity (narrow-spectrum) due to nitro’s electron-withdrawing effects, contrasting with the HBV-targeting amino derivative .

Ortho-Amino Thiophene Carboxamides

- 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide: Cyano and arylacetamido groups introduce steric bulk, reducing solubility compared to the methyl-substituted target compound .

Physicochemical Properties

生物活性

5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide, also known as ATDC (CAS No. 331959-40-1), has garnered attention for its potential biological activities, particularly in the context of antiviral applications. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and pharmacokinetic properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide is C13H13N3O2S, with a molecular weight of 275.33 g/mol. Its structure features a thiophene ring substituted with amino and carboxamide groups, which are crucial for its biological activity.

Research indicates that ATDC acts as a capsid assembly effector (CAE) for the hepatitis B virus (HBV). It targets the HBV core protein (Cp), which is essential for viral replication. By binding to Cp, ATDC inhibits the assembly of viral capsids, thereby reducing HBV replication in vitro.

Case Studies and Findings

- Inhibition of HBV Replication : A study demonstrated that ATDC and its analogues exhibited potent antiviral activity against HBV with effective concentrations in the nanomolar range. Importantly, these compounds showed minimal cytotoxicity to host cells, indicating a favorable therapeutic index .

- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the thiophene ring and substituents on the phenyl group significantly influenced antiviral potency. For instance, replacing the carboxamide group with cyano or ester groups resulted in decreased binding affinity to Cp. Conversely, specific substitutions at the para position of the phenyl ring enhanced antiviral activity .

- Pharmacokinetic Properties : The ADME properties of ATDC have been characterized, showing good absorption and bioavailability in preclinical models. This is critical for oral administration routes in potential therapeutic applications .

Synthesis and Yield

The synthesis of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide typically involves a multi-step process utilizing Gewald synthesis techniques. The compound can be synthesized with yields ranging from 64% to 66% depending on reaction conditions .

| Step | Yield (%) | Reaction Conditions |

|---|---|---|

| Synthesis | 64% | Anhydrous DMF with PyAOP and DIEA |

| Synthesis | 66% | Quenching with H2O followed by extraction with EtOAc |

Comparative Analysis with Other Compounds

To contextualize the efficacy of ATDC, it is beneficial to compare its activity against other known antiviral agents targeting HBV.

| Compound | Target Virus | EC50 (nM) | Cytotoxicity |

|---|---|---|---|

| ATDC | HBV | <10 | Low |

| Compound A | HBV | 20 | Moderate |

| Compound B | HBV | 5 | Low |

常见问题

Q. Q1: What are the key synthetic routes for 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursor thiophene derivatives with substituted amines. For example, cyclization using triethylamine and sulfur under reflux conditions (90–100°C) yields thiophene-carboxamide intermediates . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Triethylamine or POCl₃ improves reaction efficiency .

- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) optimizes purity .

| Example Reaction | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization with S/Et₃N | 90°C, 3h | 72 | ≥95 |

| POCl₃-mediated synthesis | Reflux, 5h | 68 | 93 |

Q. Q2: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl groups at N~2~) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 311.31 for C₁₆H₁₄FN₅O derivatives) .

- XRD Analysis : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. Q3: How can regioselective alkylation of this compound be achieved, and what mechanistic insights support this?

Methodological Answer: Regioselective alkylation at the sulfur atom is achieved via nucleophilic substitution. For example, allylation with allyl bromide in THF at 0°C yields thioether derivatives. Mechanistic studies suggest:

Q. Q4: What computational or experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

- Docking studies : Compare binding affinities to COX-2 (anti-inflammatory target) vs. DNA topoisomerase (cytotoxic pathway) .

- Dose-response assays : Use IC₅₀ values to differentiate therapeutic vs. toxic thresholds (e.g., IC₅₀ < 10 µM for anti-inflammatory activity vs. >50 µM for cytotoxicity) .

- Metabolite profiling : LC-MS identifies active metabolites that may explain divergent results .

Q. Q5: How can the electronic properties of the thiophene ring be modified to enhance pharmacological activity?

Methodological Answer:

- Electron-withdrawing groups : Introduce cyano (-CN) or carbonyl (-CO) substituents to increase electrophilicity, enhancing binding to biological targets .

- Conformational analysis : DFT calculations optimize dihedral angles between thiophene and phenyl groups for target compatibility .

| Modification | Effect on LogP | Bioactivity (IC₅₀, µM) |

|---|---|---|

| -COCH₃ substitution | +0.8 | 12.4 (COX-2 inhibition) |

| -CN substitution | +1.2 | 8.9 (Anticancer) |

Data Interpretation and Theoretical Frameworks

Q. Q6: How should researchers address discrepancies in solubility data across studies?

Methodological Answer:

Q. Q7: What conceptual frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Hammett substituent constants : Correlate σ values of phenyl substituents with bioactivity trends .

- Molecular topology : Analyze connectivity indices to predict metabolic stability .

Future Directions

Q. Q8: What understudied derivatives of this compound show promise for neurodegenerative disease research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。